molecular formula C10H9ClF2O B14775791 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone

Katalognummer: B14775791
Molekulargewicht: 218.63 g/mol
InChI-Schlüssel: RUFSCHUSVOPWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone is a chemical compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and two methyl groups on the phenyl ring, along with two fluorine atoms on the ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 2,2-difluoroethanone as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanol.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-chloro-3,5-dimethylphenol and 1-(4-Chloro-3,5-dimethylphenyl)ethanone share structural similarities.

    Uniqueness: The presence of the difluoroethanone moiety distinguishes it from other related compounds, potentially imparting unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H9ClF2O

Molekulargewicht

218.63 g/mol

IUPAC-Name

1-(4-chloro-3,5-dimethylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H9ClF2O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,10H,1-2H3

InChI-Schlüssel

RUFSCHUSVOPWTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.